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molecular formula C8H8N2O3 B263420 2-(3-Nitrophenyl)acetamide

2-(3-Nitrophenyl)acetamide

Cat. No. B263420
M. Wt: 180.16 g/mol
InChI Key: ATDMUOUARWAVEW-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

Methyl 2-(3-nitrophenyl)acetate (9.6 g, 49 mmol) was treated with conc. NH4OH (24 ml, 172 mmol). The suspension was stirred briskly at RT until complete, then chilled thoroughly in an ice bath. The solids were collected by filtration, rinsed sparingly with ice H2O and dried to yield pure 2-(3-nitrophenyl)acetamide as an off-white solid (7.47 g, 84% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.18-8.02 (m, 2H), 7.75-7.70 (m, 1H), 7.61-7.57 (m, 3H), 7.00 (brs, 1H), 3.58 (s, 3H); MS (ESI) m/z: 181.0 (M+H+).
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([O:13]C)=O)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[NH4+:15].[OH-]>>[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([NH2:15])=[O:13])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)OC
Name
Quantity
24 mL
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred briskly at RT until complete,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then chilled thoroughly in an ice bath
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
rinsed sparingly with ice H2O
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.47 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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